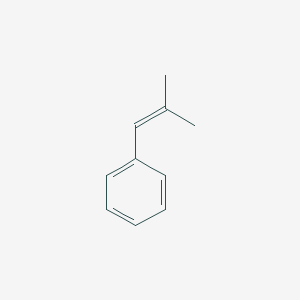

2-Methyl-1-phenylpropene

Description

Significance in Modern Organic Synthesis and Catalysis

2-Methyl-1-phenylpropene serves as a crucial starting material and intermediate in a variety of organic reactions. Its double bond readily participates in addition reactions, allowing for the introduction of various functional groups. For instance, it can undergo methoxymercuration, where the addition of methoxymercuric acetate (B1210297) yields 2-methyl-2-methoxy-1-phenylpropylmercuric acetate. cdnsciencepub.com This intermediate can be further transformed, highlighting the synthetic utility of the starting alkene.

The compound is also instrumental in the synthesis of other valuable chemicals. For example, it is a key precursor in a novel method for preparing 2-[4-(2-methyl-1-propenyl)phenyl]propionic acid, a compound of interest in the pharmaceutical industry. google.com This synthesis involves a Friedel-Crafts reaction between this compound and α-chloropropionyl chloride. google.com

Furthermore, this compound is employed in photosensitized electron transfer reactions. Irradiation in the presence of an electron-accepting photosensitizer can convert it to its nonconjugated tautomer, 2-methyl-3-phenylpropene. cdnsciencepub.comcdnsciencepub.com This type of reaction demonstrates the molecule's utility in studying photochemical processes and generating structurally diverse isomers.

In the realm of catalysis, derivatives of this compound are of significant interest. For example, the chiral alcohol (R)-(+)-2-methyl-1-phenyl-1-propanol, which can be synthesized from related precursors, is a valuable building block in the synthesis of pharmaceuticals. The dehydration of its parent alcohol, 2-methyl-1-phenyl-2-propanol (B89539), directly yields this compound. chemicalbook.com

Historical Development of Phenylpropene Chemistry Research

The study of phenylpropenes is deeply rooted in the broader field of lignin (B12514952) chemistry. Lignin, a major component of wood, is a complex polymer composed of phenylpropane units. scribd.com Early research in the 19th and 20th centuries focused on understanding the structure and reactivity of these fundamental building blocks. scribd.com These foundational studies laid the groundwork for the exploration of individual phenylpropene compounds like this compound.

Historically, phenylpropenes have been recognized for their aromatic and sometimes toxic properties, leading to their use in perfumes, flavorings, and antiseptics. researchgate.net The investigation into the biosynthesis of these compounds in plants, which often involves the conversion of monolignol alcohols, has provided further insights into their chemical nature. researchgate.net

The development of synthetic methods, such as the Wittig reaction, has enabled the controlled synthesis of specific phenylpropene isomers, including this compound. doubtnut.com This has been crucial for detailed studies of their chemical and physical properties.

Current Research Frontiers and Unexplored Avenues

Current research continues to uncover new applications and properties of this compound and related compounds. One area of active investigation is its role in insect olfaction. Studies have shown that this compound is a host-plant volatile that can elicit strong binding to odorant binding proteins in insects, such as the jujube bud weevil. frontiersin.orgnih.gov This finding opens up possibilities for developing novel pest management strategies.

The biosynthesis of phenylpropenes in microorganisms is another exciting frontier. nih.gov By engineering metabolic pathways in bacteria like Escherichia coli, researchers are aiming to produce a variety of phenylpropenes, including eugenol (B1671780), chavicol, and hydroxychavicol, from simple sugars. nih.gov This approach offers a sustainable alternative to traditional plant extraction or chemical synthesis.

Furthermore, the reactivity of this compound in various chemical transformations continues to be explored. For example, its reaction with hydrogen bromide leads to the formation of 2-chloro-2-methyl-1-phenylpropane, a reaction mechanism that is of fundamental interest in organic chemistry. chegg.com The spectroscopic properties of such derivatives are also being studied in detail. spectrabase.commaterialsciencejournal.org

Future research may focus on the polymerization of this compound to create novel materials with unique properties. cymitquimica.com Additionally, a deeper understanding of its interactions with biological systems could lead to new applications in pharmacology and agriculture.

Interactive Data Table: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C10H12 | cymitquimica.comnih.govsigmaaldrich.com |

| Molecular Weight | 132.20 g/mol | nih.govsigmaaldrich.com |

| CAS Number | 768-49-0 | nih.govsigmaaldrich.com |

| Boiling Point | 187-188 °C | sigmaaldrich.com |

| Melting Point | -50 to -48 °C | sigmaaldrich.com |

| Density | 0.901 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.539 | sigmaaldrich.com |

Structure

2D Structure

Propriétés

IUPAC Name |

2-methylprop-1-enylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12/c1-9(2)8-10-6-4-3-5-7-10/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTOVVHWKPVSLBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=CC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0061111 | |

| Record name | (2-Methyl-1-propenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

768-49-0 | |

| Record name | (2-Methyl-1-propen-1-yl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=768-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutenylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000768490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-1-phenylpropene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163349 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, (2-methyl-1-propen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2-Methyl-1-propenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β,β-dimethylstyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.085 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOBUTENYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XR7OYT372M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Route Design for 2 Methyl 1 Phenylpropene and Its Derivatives

Dehydration Strategies of Phenylpropanols

The elimination of water from phenylpropanol derivatives serves as a primary method for generating 2-methyl-1-phenylpropene. The choice of starting material and reaction conditions significantly influences the outcome of these dehydration reactions.

Acid-Catalyzed Dehydration of 2-Methyl-1-phenyl-2-propanol (B89539)

The acid-catalyzed dehydration of 2-methyl-1-phenyl-2-propanol is a common method for producing this compound. chemicalbook.comchegg.com This reaction typically proceeds through an E1 mechanism. The process begins with the protonation of the alcohol's hydroxyl group by a strong acid, such as sulfuric acid or phosphoric acid, to form a good leaving group (water). chegg.comyoutube.com Subsequent departure of the water molecule results in the formation of a tertiary carbocation. This carbocation is relatively stable due to hyperconjugation and resonance with the adjacent phenyl group. Finally, a weak base, which can be water or the conjugate base of the acid, abstracts a proton from a carbon adjacent to the carbocation, leading to the formation of the alkene double bond. youtube.com

One specific protocol involves the use of aluminum chloride (AlCl3) and triphenylphosphine (B44618) (PPh3) in nitromethane (B149229) at 80°C. chemicalbook.com In a typical procedure, 2-methyl-1-phenyl-2-propanol is treated with 5 mol% of both AlCl3 and PPh3. After two hours of stirring at 80°C, the reaction mixture is cooled, and the product, this compound, is isolated, often achieving a yield of around 80%. chemicalbook.com The reaction can also be carried out with other dehydrating agents. chegg.com

| Reagent/Catalyst | Solvent | Temperature | Reaction Time | Yield |

| AlCl3, PPh3 | Nitromethane | 80°C | 2 h | 80% chemicalbook.com |

Thermal Dehydration Pathways of 2-Methyl-1-phenyl-1-propanol

Thermal dehydration of 2-methyl-1-phenyl-1-propanol can also yield this compound. This process typically occurs at temperatures above 100°C. The mechanism likely involves the formation of a carbocation intermediate, similar to the acid-catalyzed pathway, although the initiation may be purely thermal. The stability of the resulting alkene, this compound, which is a conjugated system, drives the reaction forward.

Stereochemical Control in Dehydration Reactions

Achieving stereochemical control in dehydration reactions can be challenging, particularly when carbocation intermediates are involved, as they can lead to a mixture of stereoisomers. The formation of phenonium ions, bridged carbocation intermediates, can influence the stereochemical outcome of reactions involving phenyl-substituted alcohols. researchgate.net The specific reaction conditions, including the choice of acid or catalyst and the solvent, can play a crucial role in directing the stereoselectivity. For instance, in some systems, control over stereochemistry can be achieved by converting the alcohol to a better leaving group under conditions that favor a specific elimination pathway, such as an E2 mechanism, which is stereospecific. nih.gov

Precursor Synthesis via Organometallic Reactions

The phenylpropanol precursors required for the dehydration reactions are often synthesized using organometallic reagents, which allow for the formation of new carbon-carbon bonds.

Grignard Reagent-Mediated Approaches to Phenylpropanol Intermediates

Grignard reactions are a cornerstone for the synthesis of alcohols, including the phenylpropanol intermediates for this compound. missouri.edu A common approach to synthesize 2-methyl-1-phenyl-1-propanol involves the reaction of a phenylmagnesium halide with isobutyraldehyde. google.comchegg.comchegg.com

In a typical procedure, phenylmagnesium chloride is first prepared by reacting chlorobenzene (B131634) with magnesium metal in an ether solvent like tetrahydrofuran (B95107) (THF) under an inert atmosphere. google.com This Grignard reagent is then reacted with isobutyraldehyde. The reaction is often carried out at reflux temperature for a period of 0.5 to 1.5 hours. google.com Following the reaction, an acidic workup is performed to hydrolyze the intermediate magnesium alkoxide salt, yielding the desired 2-methyl-1-phenyl-1-propanol. missouri.edugoogle.com Yields for this method can be high, with some patented processes reporting up to 91.1% yield with high purity. google.com

Alternatively, 2-methyl-1-phenyl-2-propanol can be synthesized by reacting benzylmagnesium chloride with acetone. bbgate.com This reaction also proceeds via a nucleophilic attack of the Grignard reagent on the carbonyl carbon of the ketone, followed by hydrolysis.

| Grignard Reagent | Carbonyl Compound | Product |

| Phenylmagnesium chloride | Isobutyraldehyde | 2-Methyl-1-phenyl-1-propanol google.comchegg.com |

| Benzylmagnesium chloride | Acetone | 2-Methyl-1-phenyl-2-propanol bbgate.com |

Stereoselective Reduction of Ketone Precursors

The synthesis of chiral phenylpropanols can be achieved through the stereoselective reduction of the corresponding prochiral ketones. For instance, the enantioselective reduction of 2-methyl-1-phenyl-1-propanone can produce optically active (R)- or (S)-2-methyl-1-phenyl-1-propanol. This is a critical step for applications where a specific enantiomer is required. lookchem.com

Biocatalytic methods, such as using baker's yeast, have been successfully employed for the stereoselective reduction of various prochiral ketones. researchgate.netsci-hub.se These enzymatic reductions can offer high enantiomeric excess (ee). For example, the reduction of certain ketone precursors with baker's yeast can yield the corresponding alcohol with high optical purity. researchgate.net Additionally, chemo-catalytic methods using chiral catalysts, such as platinum catalysts modified with cinchona alkaloids, have been investigated for the hydrogenation of prochiral ketones to produce specific enantiomers of the corresponding alcohols. The choice of catalyst and reaction conditions is paramount in achieving high stereoselectivity. ijpsonline.com

Chiral Reducing Agents in Asymmetric Synthesis

The asymmetric reduction of a precursor ketone, 2-methyl-1-phenyl-1-propanone, is a common strategy to produce chiral derivatives like (R)-(+)-2-Methyl-1-phenyl-1-propanol. This transformation can be achieved using various chiral reducing agents. For instance, lithium aluminum hydride (LiAlH₄) paired with a chiral ligand can yield the (R)-enantiomer with an enantiomeric excess (ee) greater than 90% under optimized conditions. The choice of solvent and temperature are critical parameters in controlling the stereochemical outcome.

Another approach involves the use of borane (B79455) complexes with chiral auxiliaries. Polymer-supported chiral amino alcohols, when complexed with borane, have been shown to be effective reagents for the asymmetric reduction of aromatic ketones. psu.edu These polymeric reagents can produce optically active alcohols with up to 97% optical purity and offer the advantage of easy separation and recycling of the chiral auxiliary. psu.edu Similarly, CBS (Corey-Bakshi-Shibata) catalyzed-borane reductions are a well-established method for the asymmetric reduction of ketones, providing access to optically active alcohols with high enantiopurity. researchgate.net

The table below summarizes the effectiveness of different chiral reducing agents in the asymmetric synthesis of related chiral alcohols.

| Precursor | Chiral Reducing Agent/System | Product | Enantiomeric Excess (ee) | Reference |

| 2-Methyl-1-phenyl-1-propanone | LiAlH₄ with chiral ligand | (R)-2-Methyl-1-phenyl-1-propanol | >90% | |

| Aromatic Ketones | Polymer-supported chiral amino alcohol-borane complex | Optically Active Alcohols | Up to 97% | psu.edu |

| 2-N-protected amino (or azido)-1-phenylpropanone | CBS-catalyzed-borane | Optically active norephedrines | High | researchgate.net |

Catalytic Asymmetric Hydrogenation Techniques

Catalytic asymmetric hydrogenation represents a powerful and atom-economical method for the synthesis of chiral compounds. This technique typically involves the use of a chiral metal catalyst to hydrogenate a prochiral substrate, such as an alkene or ketone.

For the synthesis of chiral derivatives related to this compound, the asymmetric hydrogenation of prochiral ketones is a key strategy. Rhodium (Rh) and Ruthenium (Ru) complexes with chiral phosphine (B1218219) ligands are widely used for this purpose. google.comajchem-b.com For example, neutral or cationic Rh complexes of atropisomeric phosphines can catalyze the asymmetric hydrogenation of substrates like (E)-2-methyl-3-phenyl-2-propen-1-ol. google.com These reactions are often carried out under pressure (1 to 100 bar) and at temperatures ranging from 20°C to 140°C in solvents like toluene (B28343) or tetrahydrofuran. google.com

Ruthenium(II) catalysts bearing chiral diamine ligands are highly effective for the asymmetric transfer hydrogenation of aromatic ketones. ajchem-b.com These reactions can achieve high stereoselectivity, producing chiral alcohols with excellent enantiomeric excess. ajchem-b.commdpi.com The development of catalysts like the Ru(II) complex with the Xyl-Phanephos diphosphine and 1,2-diphenylethylenediamine ligand has been a significant advancement in this area. ajchem-b.com

The following table provides examples of catalytic systems used in asymmetric hydrogenation.

| Substrate Type | Catalyst System | Product Type | Enantiomeric Excess (ee) | Reference |

| (E)-2-methyl-3-phenyl-2-propen-1-ol | Neutral or cationic Rh complex with atropisomeric phosphine | Chiral alcohol | Not specified | google.com |

| Aromatic Ketones | Ru(II) complex with chiral diamine ligand | Chiral secondary alcohols | 98-99.5% | ajchem-b.com |

| α-Alkyl-β-ketoaldehydes | (R,R)-Teth-TsDPEN-Ru(II) complex | anti-2-benzyl-1-phenylpropane-1,3-diols | >99% | mdpi.com |

Advanced and Green Synthetic Methods

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. Biocatalysis and photocatalysis are at the forefront of these "green" approaches.

Biocatalytic Synthesis and Biotransformation Pathways

Biocatalysis utilizes whole microbial cells or isolated enzymes to perform chemical transformations with high specificity, often under mild reaction conditions. mdpi.com This approach offers significant advantages over traditional chemical methods, including high regio- and stereoselectivity, reduced need for protecting groups, and operation in aqueous media. mdpi.com

Whole cells of microorganisms, such as baker's yeast (Saccharomyces cerevisiae), are versatile biocatalysts for a range of transformations. kyoto-u.ac.jpacs.org Saccharomyces cerevisiae has been shown to bioconvert various compounds, including phenylpropenes, through reductions of C=C double bonds and carbonyl groups, as well as esterification and dehydration reactions. kyoto-u.ac.jp For instance, the bioconversion of citral (B94496) by S. cerevisiae can proceed through two potential routes involving the reduction of either the aldehyde group or the C=C double bond first, ultimately leading to citronellol. kyoto-u.ac.jp

The reduction of nitroalkenes, such as 2-nitro-1-phenyl-1-propene, can be achieved using various microorganisms. researchgate.net Actinomycetes like Rhodococcus rhodochrous have demonstrated the ability to asymmetrically reduce this substrate to optically active 2-nitro-1-phenylpropane. researchgate.net The optical purity of the product can be influenced by the pH of the medium. researchgate.net

The table below highlights some microbial transformations relevant to the synthesis of this compound derivatives.

| Substrate | Microorganism | Transformation | Product | Reference |

| Perillaldehyde | Saccharomyces cerevisiae | Reduction of C=C bond and aldehyde | trans-Shisool | kyoto-u.ac.jp |

| 2-Nitro-1-phenyl-1-propene | Rhodococcus rhodochrous | Asymmetric reduction | Optically active 2-nitro-1-phenylpropane | researchgate.net |

| Ketones (e.g., 1a-d) | Lypomyces elongisporus | Bioreduction | Chiral alcohols | acs.org |

Isolated enzymes offer a more controlled approach to biocatalysis compared to whole cells. Ene-reductases from the Old Yellow Enzyme (OYE) family are particularly interesting for the asymmetric hydrogenation of C=C bonds, providing a biocatalytic alternative to metal-based catalysts. mdpi.com These enzymes can catalyze the trans-hydrogenation of activated alkenes with high regio- and enantioselectivity. mdpi.com For example, the reduction of 1-nitro-2-phenylpropene by different OYEs can lead to either the (R)- or (S)-enantiomer of the product. mdpi.com

Lipases are another important class of enzymes used in biocatalysis, particularly for the kinetic resolution of racemic alcohols and the synthesis of esters. mdpi.comresearchgate.net For example, Candida antarctica lipase (B570770) B (CALB) is a highly efficient catalyst for transesterification reactions. mdpi.com Alcohol dehydrogenases (ADHs) are also widely employed for the stereoselective reduction of ketones to chiral alcohols. rsc.orgnih.gov Multi-enzymatic cascade reactions, combining the activities of different enzymes like ADHs and transaminases, allow for the synthesis of complex chiral molecules like phenylpropanolamine stereoisomers in a one-pot setup. rsc.orgnih.gov

| Enzyme Type | Substrate Type | Reaction | Product Type | Reference |

| Ene-reductase (OYE family) | Activated Alkenes (e.g., nitroalkenes) | Asymmetric trans-hydrogenation | Chiral alkanes | mdpi.com |

| Lipase (e.g., CALB) | Racemic Alcohols | Enantioselective acylation | Enantiomerically pure alcohols and esters | mdpi.comresearchgate.net |

| Alcohol Dehydrogenase (ADH) | Ketones | Stereoselective reduction | Chiral alcohols | rsc.orgnih.gov |

Photocatalytic and Photosensitized Syntheses

Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling the formation of chemical bonds under mild conditions. nih.gov This methodology often involves the use of a photocatalyst (PC) that, upon light absorption, can initiate single electron transfer processes to activate substrates. nih.gov

In the context of synthesizing derivatives related to this compound, photocatalysis can be employed to construct complex molecular scaffolds. For instance, an organophotocatalyzed [1 + 2 + 3] strategy has been developed for the one-step synthesis of substituted 2-piperidinones from alkenes, ammonium (B1175870) salts, and unsaturated carbonyl compounds. nih.gov The proposed mechanism involves the single-electron oxidation of the alkene by the excited photocatalyst to form a radical cation intermediate, which then engages in subsequent bond-forming reactions. nih.gov This approach demonstrates the potential of photocatalysis to access valuable nitrogen-containing heterocycles from simple starting materials.

Electron Transfer-Initiated Tautomerization of Phenylalkenes

Electron transfer (ET) processes can initiate the tautomerization of phenylalkenes, converting them into different isomers. wikipedia.orglibretexts.org This occurs when an electron is relocated from one chemical entity to another, a fundamental process in redox reactions. wikipedia.org In the context of phenylalkenes, this can be initiated by single-electron transfer (SET) from a suitable donor. libretexts.orgnih.gov

The tautomerization of this compound can yield 2-methyl-3-phenylpropene. Similarly, 1-phenyl-1-butene can be isomerized to E- and Z-1-phenyl-2-butene. researchgate.netacs.org The proposed mechanism for these transformations often involves the initial formation of an alkene radical cation and the radical anion of a sensitizer (B1316253), which is induced by irradiation. researchgate.netacs.org This process is driven towards the isomer with the higher oxidation potential, which is often the less thermodynamically stable isomer. researchgate.net

The regioselectivity of the deprotonation step, which is crucial for the final product distribution, depends on the conformation of the allylic carbon-hydrogen bond. For instance, the tautomerization of 2-methyl-1-phenylbutene can result in both 2-phenylmethyl-1-butene and 2-methyl-1-phenyl-2-butene (in both E and Z forms). researchgate.net In contrast, 2,3-dimethyl-1-phenylbutene exclusively yields 3-methyl-2-phenylmethyl-1-butene. researchgate.net

Proton-coupled electron transfer (PCET) is a related mechanism where the transfer of an electron is coupled to the transfer of a proton. rsc.orgnih.gov This can occur within ion pairs, even those formed solely through electrostatic interactions, and can be driven by light. rsc.org

Light-Driven Geometric Isomerization and Deracemization

Light can be a powerful tool to drive the geometric isomerization of alkenes, including phenylpropenes, often leading to the formation of less thermodynamically stable isomers. researchgate.netresearchgate.netacs.org This process frequently utilizes photocatalysts that, upon light absorption, can mediate energy or electron transfer to the alkene, facilitating the rotation around the carbon-carbon double bond. researchgate.net

Visible light-driven isomerization provides a practical method for converting more stable alkenes into their less stable counterparts. researchgate.net For example, the cis-trans photoisomerization of 1-phenylpropene has been studied, demonstrating the feasibility of such transformations. osti.gov This approach can be combined with other catalytic methods to achieve enantiodivergent transformations of alkenes. researchgate.net

Furthermore, light-driven processes can be employed for the deracemization of chiral compounds, converting a racemic mixture into a single enantiomer. acs.orgresearchgate.net This is an entropically disfavored process that is not achievable with conventional catalysts in solution. researchgate.net By using a chiral sensitizer and visible light irradiation, it has been possible to deracemize chiral allenes with high enantioselectivity. researchgate.net This strategy relies on the synergistic stereoselectivity of chiral electron transfer and proton transfer steps. acs.org

Palladium-Mediated Cross-Coupling for Phenylpropene Scaffolds

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing a versatile method for the formation of carbon-carbon bonds. These reactions are instrumental in constructing complex molecular architectures, including the phenylpropene scaffold. frontierspecialtychemicals.comuni-goettingen.deresearchgate.netmdpi.comnih.gov

One of the most prominent examples is the Suzuki-Miyaura cross-coupling reaction, which typically involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst. frontierspecialtychemicals.commdpi.com This method is widely used for synthesizing unsymmetrical biaryl derivatives and can be adapted for the synthesis of phenylpropenes. mdpi.com The reaction tolerates a wide range of functional groups and generally proceeds under mild conditions. mdpi.com The use of stable, crystalline organotrifluoroborate salts in Suzuki-Miyaura couplings can offer advantages over boronic acids, as they are often more robust and less prone to side reactions like protodeboronation. frontierspecialtychemicals.com

The Negishi cross-coupling, which utilizes organozinc reagents, is another powerful tool for C-C bond formation and is frequently employed in industrial applications. mdpi.com Additionally, the Sonogashira coupling, which joins terminal alkynes with aryl or vinyl halides, can be used to create precursors to phenylpropene structures. mdpi.com

Microwave-assisted palladium-catalyzed cross-coupling reactions have emerged as a technique to accelerate reaction times and improve yields. mdpi.com These methods have been successfully applied to various coupling reactions, including Suzuki, Negishi, and Sonogashira reactions. mdpi.com

The general mechanism of these cross-coupling reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination at the palladium center. The choice of ligands, bases, and solvents can significantly influence the efficiency and selectivity of the reaction. researchgate.net

Friedel-Crafts Reactions for Substituted Phenylpropene Derivatives

The Friedel-Crafts reaction, discovered by Charles Friedel and James Crafts in 1877, is a fundamental method for attaching substituents to aromatic rings through electrophilic aromatic substitution. byjus.comlibretexts.org This reaction is broadly categorized into Friedel-Crafts alkylation and Friedel-Crafts acylation, both of which can be employed to synthesize substituted phenylpropene derivatives. byjus.com

In Friedel-Crafts alkylation, an alkyl group is introduced onto the aromatic ring using an alkyl halide and a Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃) or ferric chloride (FeCl₃). byjus.comlibretexts.org The Lewis acid facilitates the formation of a carbocation from the alkyl halide, which then acts as the electrophile and is attacked by the aromatic ring. libretexts.orglibretexts.org A key consideration in Friedel-Crafts alkylation is the potential for carbocation rearrangements to form more stable carbocations, which can lead to a mixture of products. libretexts.org For example, the alkylation of benzene (B151609) with 1-chlorobutane (B31608) can yield sec-butylbenzene (B1681704) due to a hydride shift. libretexts.org

Friedel-Crafts acylation involves the introduction of an acyl group (R-C=O) onto an aromatic ring using an acyl halide or an acid anhydride (B1165640) and a Lewis acid catalyst. byjus.commasterorganicchemistry.com This reaction produces a ketone and, importantly, the acyl group is deactivating towards further substitution, which prevents the polyacylation that can be problematic in Friedel-Crafts alkylation. libretexts.org The resulting ketone can then be subjected to further chemical modifications to generate the desired phenylpropene derivative.

Intramolecular Friedel-Crafts reactions can be utilized to synthesize cyclic compounds containing a phenylpropene moiety. masterorganicchemistry.com These reactions are particularly effective for forming six-membered rings, though five- and seven-membered rings can also be synthesized. masterorganicchemistry.com

Biosynthetic Pathways of Phenylpropenes in Natural Systems

The Shikimate and Phenylpropanoid Biosynthetic Pathways

Phenylpropenes in plants are synthesized via the shikimate and phenylpropanoid pathways. researchgate.nethebmu.edu.cnnih.gov The shikimate pathway is a crucial metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids, including L-phenylalanine, L-tyrosine, and L-tryptophan, which are essential for animals. researchgate.nethebmu.edu.cn This pathway starts from phosphoenolpyruvate (B93156) and D-erythrose 4-phosphate and proceeds through several intermediates, with shikimic acid and chorismic acid being key compounds. researchgate.netbioone.org

The phenylpropanoid pathway utilizes L-phenylalanine, and in some plants, L-tyrosine, as its starting material. researchgate.net This pathway is responsible for the biosynthesis of a vast array of plant secondary metabolites, including flavonoids, lignans, stilbenes, coumarins, and phenylpropenes. hebmu.edu.cnnih.gov The central reaction of the phenylpropanoid pathway is the deamination of L-phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to form cinnamic acid. mdpi.com Subsequent enzymatic steps, including hydroxylations and methylations, lead to a variety of phenylpropanoid compounds. nih.gov

The biosynthesis of phenylpropenes, such as eugenol (B1671780) and isoeugenol (B1672232), branches off from the main phenylpropanoid pathway. These compounds are important for plant defense against herbivores and pathogens and for attracting pollinators. nih.govbohrium.com The regulation of these pathways is complex and allows plants to respond to various developmental and environmental cues. mdpi.com

Molecular Mechanisms of Phenylpropene-Synthesis-Related Enzymes

The biosynthesis of specific phenylpropenes is catalyzed by a variety of enzymes that exhibit distinct substrate and product specificities. nih.gov For instance, eugenol synthase (EGS) and isoeugenol synthase (IGS) are enzymes that catalyze the formation of eugenol and isoeugenol, respectively, from a common precursor, coniferyl acetate (B1210297). nih.gov These enzymes belong to the PIP (pinoresinol-lariciresinol reductase, isoflavone (B191592) reductase, and phenylcoumaran benzylic ether reductase) reductase family and utilize NADPH as a cofactor. nih.gov The reaction mechanism is proposed to proceed through a quinone methide intermediate. nih.gov

The diversity of phenylpropene synthases in different plant species suggests that these enzymes have evolved through both convergent and divergent evolutionary pathways. nih.gov For example, Clarkia breweri possesses two distinct eugenol synthases that are not closely related, indicating independent evolutionary origins. nih.gov

Other key enzymes in the broader phenylpropanoid pathway that influence the availability of precursors for phenylpropene synthesis include:

Phenylalanine ammonia-lyase (PAL): Catalyzes the first committed step in the phenylpropanoid pathway. mdpi.com

Cinnamate 4-hydroxylase (C4H): Introduces a hydroxyl group onto the cinnamic acid ring. mdpi.com

4-coumarate-CoA ligase (4CL): Activates coumaric acid for further reactions. mdpi.com

Caffeoyl-CoA O-methyltransferase (CCoAOMT): Involved in the methylation of intermediates. mdpi.com

Cinnamyl alcohol dehydrogenase (CAD): Plays a role in lignin (B12514952) biosynthesis but is also related to the synthesis of other phenylpropanoids. mdpi.commdpi.com

Reaction Mechanisms and Chemical Transformations of 2 Methyl 1 Phenylpropene

Electrophilic Addition Reactions to the Alkene Moiety

The carbon-carbon double bond in 2-Methyl-1-phenylpropene is electron-rich, making it susceptible to attack by electrophiles. These reactions are foundational in organic synthesis and demonstrate key principles of reaction mechanisms.

Mechanistic Study of Hydrogen Halide Addition (e.g., HBr)

The addition of hydrogen halides, such as hydrogen bromide (HBr), to this compound is a classic example of an electrophilic addition reaction. libretexts.org The generally accepted mechanism proceeds in two distinct steps. libretexts.orgchegg.com

First, the alkene's π electrons act as a nucleophile, attacking the electrophilic hydrogen atom of HBr. libretexts.org This initial protonation can occur at either carbon of the double bond. Protonation of the terminal carbon (C1) results in the formation of a highly stabilized tertiary benzylic carbocation at C2. Conversely, protonation of the internal carbon (C2) would form a much less stable primary carbocation at C1. The significant stability of the tertiary benzylic carbocation, which benefits from both inductive effects of the methyl groups and resonance delocalization of the positive charge into the phenyl ring, dictates that this pathway is overwhelmingly favored. libretexts.orgvaia.com

In the second step, the nucleophilic bromide anion (Br⁻) rapidly attacks the electrophilic carbocation. libretexts.org This attack forms a new carbon-bromine bond, yielding the final product, 2-bromo-2-methyl-1-phenylpropane. chegg.com The initial protonation is the rate-determining step of the reaction. libretexts.org

Oxidation and Reduction Chemistry

The double bond and benzylic position of this compound offer sites for various oxidation and reduction reactions, allowing for its conversion into a range of functionalized molecules.

Selective Oxidation to Carbonyl and Carboxylic Acid Derivatives

Oxidation reactions of this compound can be directed to cleave the double bond or, under different conditions, modify it.

Oxidative Cleavage: Treatment with strong oxidizing agents like hot, acidic potassium permanganate (B83412) (KMnO₄) or through ozonolysis (O₃ followed by a workup) leads to the cleavage of the carbon-carbon double bond. This reaction breaks the molecule into two smaller carbonyl-containing fragments. For this compound, this cleavage results in the formation of benzophenone (B1666685) and acetone.

Benzylic Oxidation: The oxidation of alkyl side chains on an aromatic ring to form a carboxylic acid is a common transformation. However, this reaction typically requires the presence of at least one hydrogen atom on the benzylic carbon. masterorganicchemistry.comlibretexts.org The alkane corresponding to this compound is 2-methyl-2-phenylpropane (tert-butylbenzene), which lacks a benzylic hydrogen. stackexchange.com Consequently, it is resistant to oxidation at the benzylic position by reagents like KMnO₄ or chromic acid. masterorganicchemistry.comstackexchange.com

| Oxidizing Agent | Reaction Conditions | Products |

|---|---|---|

| Ozone (O3), followed by Zn/H2O or (CH3)2S | 1. O3, CH2Cl2, -78 °C; 2. Workup | Benzophenone and Acetone |

| Potassium Permanganate (KMnO4) | Hot, acidic conditions | Benzophenone and Acetone |

Catalytic Hydrogenation and Chemo-selective Reduction to Alcohols

Reduction reactions provide pathways to saturate the alkene or to introduce a hydroxyl group with high selectivity.

Catalytic Hydrogenation: In the presence of a metal catalyst such as platinum (Pt), palladium (Pd), or nickel (Ni), this compound readily undergoes catalytic hydrogenation. libretexts.org In this process, two hydrogen atoms are added across the double bond, resulting in the formation of the corresponding saturated alkane, 2-methyl-1-phenylpropane. libretexts.org This reaction is typically highly efficient and selective for the alkene, leaving the aromatic ring intact under standard conditions. The addition occurs with syn stereochemistry, where both hydrogen atoms add to the same face of the double bond, although this is not stereochemically consequential for this particular product. libretexts.org

Chemo-selective Reduction to Alcohols: To convert the alkene into an alcohol, a two-step hydroboration-oxidation sequence is commonly employed. This method is notable for its chemo- and regioselectivity. The reaction proceeds with anti-Markovnikov regioselectivity, meaning the hydroxyl group is installed at the less-substituted carbon of the original double bond. For this compound, this results in the formation of 2-methyl-1-phenylpropan-1-ol. This chemo-selective process reduces the alkene to an alcohol without affecting the phenyl ring. libretexts.org

| Reaction | Reagents | Product | Key Features |

|---|---|---|---|

| Catalytic Hydrogenation | H2, Pd/C (or Pt, Ni) | 2-Methyl-1-phenylpropane | Alkene saturation to alkane |

| Hydroboration-Oxidation | 1. BH3·THF; 2. H2O2, NaOH | 2-Methyl-1-phenylpropan-1-ol | Anti-Markovnikov addition of H and OH |

Rearrangement and Isomerization Processes

Under specific conditions, this compound can undergo isomerization, where the position of the double bond is shifted to form a constitutional isomer. A notable example is the photosensitized (electron transfer) tautomerization. cdnsciencepub.comcdnsciencepub.com

When a solution of this compound is irradiated in the presence of an electron-accepting photosensitizer (like 1,4-dicyanobenzene) and a base, it can be converted to its non-conjugated tautomer, 2-methyl-3-phenylpropene. cdnsciencepub.comcdnsciencepub.com This process is considered a contra-thermodynamic isomerization because it converts the more stable, conjugated alkene into a less stable, non-conjugated isomer. acs.org

The proposed mechanism involves the initial formation of the alkene radical cation via photo-induced electron transfer. cdnsciencepub.com A base then removes a proton from an allylic position, generating an allylic radical. This radical is subsequently reduced to an allylic anion, which is then protonated at the benzylic position to yield the final non-conjugated product. cdnsciencepub.com The regioselectivity of the initial deprotonation step is influenced by the conformation of the allylic carbon-hydrogen bonds. cdnsciencepub.com

Photo-Induced Tautomerization to Allylic Isomers

The conversion of conjugated phenyl alkenes to their non-conjugated tautomers can be achieved through photosensitized (electron transfer) irradiation. cdnsciencepub.comcdnsciencepub.com In this process, this compound undergoes tautomerization to form its allylic isomer, 2-methyl-3-phenylpropene. cdnsciencepub.comcdnsciencepub.comresearchgate.net This reaction is typically performed in a polar solvent like acetonitrile (B52724), utilizing an electron-accepting photosensitizer such as 1,4-dicyanobenzene, often with a cosensitizer and a non-nucleophilic base like 2,4,6-trimethylpyridine (B116444) (collidine). cdnsciencepub.comcdnsciencepub.com

The proposed mechanism for this transformation involves several key steps: cdnsciencepub.comresearchgate.net

Irradiation of the sensitizer (B1316253) induces the formation of the alkene radical cation and the sensitizer radical anion.

The base assists in the deprotonation of the radical cation, yielding an ambident allylic radical.

This radical is then reduced by the sensitizer radical anion to form the corresponding ambident anion.

Protonation of this anion, typically at the benzylic position, completes the tautomerization.

This process is driven toward the formation of the isomer with the higher oxidation potential, which is often the less thermodynamically stable isomer. cdnsciencepub.comcdnsciencepub.com The regioselectivity of the initial deprotonation step is influenced by the conformation of the allylic carbon-hydrogen bond relative to the singly occupied molecular orbital (SOMO) of the radical cation. cdnsciencepub.comresearchgate.net Studies on similar structures, like 2-methyl-1-phenylbutene, show that deprotonation can occur from different allylic positions, but steric hindrance can inhibit this process at more substituted sites. cdnsciencepub.comresearchgate.net

Aromatic-Catalyzed 1,2-Hydrogen Migration and Radical Formation

The potential energy surface of C9H11, a prototypical alkylaromatic radical system, has been explored through the reaction of a phenyl radical with propene. rsc.orgmit.eduresearchgate.net This reaction serves as a model for understanding the behavior of related structures like this compound. Experimental and theoretical studies have identified a previously unreported reaction pathway described as an "aromatic-catalyzed 1,2-hydrogen-migration." rsc.orgmit.edu

This pathway leads to the formation of a resonance-stabilized radical (RSR). rsc.org In the case of the phenyl radical and propene system, the unexpected product observed was the benzyl (B1604629) radical. rsc.orgmit.edu At 700 K, this aromatic-catalyzed pathway accounted for approximately 10% of the product branching. rsc.orgmit.edu The major reaction channels in this system otherwise include hydrogen abstraction to form benzene (B151609), methyl-radical loss to produce styrene (B11656), and H-loss to yield phenylpropene isomers. rsc.orgmit.edu The discovery of the 1,2-hydrogen migration pathway highlights a complex rearrangement mechanism that can occur in alkylaromatic radical systems. mit.edu

Catalytic Transformations

Hydrosilylation Reactions and Subsequent Derivatizations

Hydrosilylation is a significant reaction for forming silicon-carbon bonds through the addition of a hydrosilane (Si-H) across a carbon-carbon double bond, such as the one in this compound. researchgate.net This process converts the alkene into an organosilane, which can be a valuable building block for further chemical synthesis. researchgate.net The reaction is typically catalyzed by transition metal complexes, with platinum-based catalysts like the Speier catalyst (H₂PtCl₆) and Karstedt's catalyst being historically prominent. researchgate.net More recently, complexes of other metals, including rhodium, cobalt, and iron, have been developed to improve efficiency and selectivity. science.govmdpi.com

The mechanism of hydrosilylation can vary depending on the catalyst used. The Chalk-Harrod mechanism is a widely accepted model for many catalysts, involving:

Oxidative addition of the hydrosilane to the metal center.

Coordination of the alkene (this compound) to the metal-silyl complex.

Insertion of the alkene into the metal-hydride bond.

Reductive elimination of the resulting alkylsilyl product, regenerating the catalyst.

The regioselectivity of the addition often follows anti-Markovnikov's rule. researchgate.net The organosilane products of this reaction can be subsequently derivatized, for instance, by converting them into alcohols. researchgate.net

Allylic Arylation Catalysis with Nanoparticle Systems (e.g., Pd and PdO)

Allylic arylation is a powerful method for forming carbon-carbon bonds. Palladium (Pd) and palladium oxide (PdO) nanoparticles have been shown to be effective catalysts for this transformation, particularly in aqueous media, aligning with green chemistry principles. nih.govacs.org While not specifically detailing this compound, studies on similar substrates like cinnamyl and α-vinylbenzyl derivatives provide insight into the reaction. For example, using polystyrene-stabilized palladium nanoparticles (PS-PdNPs) as a catalyst, the allylic arylation of cinnamyl methyl carbonate with 4-methylphenylboronic acid yielded a mixture of linear and branched products. nih.govacs.org

The choice of substrate and catalyst can significantly influence the product distribution. In one study, the reaction of α-vinylbenzyl acetate (B1210297) with 4-methylphenylboronic acid using PS-PdNPs produced the linear product, 3-(4-methylphenyl)-1-phenylpropene, with high selectivity (97% yield). acs.org In contrast, using PS-PdONPs with cinnamyl acetate afforded both linear and branched products. acs.org These findings indicate that nanoparticle systems offer a versatile platform for the allylic arylation of phenylpropene-like structures.

Table 1: Product Yields in Allylic Arylation of Phenylpropene Derivatives This table is interactive. You can sort and filter the data.

| Catalyst | Substrate | Arylating Agent | Linear Product Yield (%) | Branched Product Yield (%) | Source |

|---|---|---|---|---|---|

| PS-PdNPs | Cinnamyl methyl carbonate | 4-methylphenylboronic acid | 68 | 31 | nih.gov, acs.org |

| PS-PdNPs | Methyl 1-phenyl-2-propenyl carbonate | 4-methylphenylboronic acid | 72 | 0 | nih.gov, acs.org |

| PS-PdNPs | α-Vinylbenzyl acetate | 4-methylphenylboronic acid | 97 | 0 | acs.org |

| PS-PdONPs | Cinnamyl acetate | 4-methylphenylboronic acid | 67 | 15 | acs.org |

Mechanistic Investigations of Catalyst Activity and Selectivity

The activity and selectivity of nanoparticle catalysts in allylic arylation are subjects of detailed mechanistic investigation. nih.gov Research suggests that different reaction pathways may be operative depending on the catalyst—whether it is Pd or PdO—and the reaction conditions. nih.govacs.org It has been proposed that allylic arylation catalyzed by PS-PdNPs proceeds through a Pd(0) catalytic cycle, which involves the formation of a π-allyl palladium intermediate. nih.gov

In contrast, when PS-PdONPs are used as the catalyst, the reaction is thought to occur via a Pd(II) catalytic cycle. nih.gov This difference in mechanism can explain the varied product distributions observed. For instance, the reaction of cinnamyl acetate with 4-methylphenylboronic acid fails to produce a coupling product with PS-PdNPs but proceeds smoothly with PS-PdONPs, suggesting the existence of distinct reaction pathways. nih.gov Furthermore, catalyst loading has been identified as a key factor in controlling selectivity. At very low (mol ppm) concentrations of palladium, substrate-dependent selectivity can be expressed, where it is proposed that reactions with different types of substrates (linear vs. branched) may occur at different sites—either on the nanoparticle surface or in the solution phase. mdpi.comresearchgate.net

Cleavage of Lignin (B12514952) Model Compounds and Bio-Derived Feedstocks

Lignin, a major component of lignocellulosic biomass, is a complex polymer composed of phenylpropanoid units. nih.govcalstate.edu Compounds like this compound can be considered simple structural analogs of these units. The selective cleavage of linkages within lignin and its model compounds is a critical area of research for converting biomass into valuable chemicals. nih.govmdpi.com The β-O-4 aryl ether linkage is the most abundant in lignin, and its cleavage is a primary target for depolymerization strategies. acs.orgresearchgate.net

Various catalytic methods are employed for this purpose. One strategy involves a photoredox-mediated deoxygenative radical formation to trigger a "reverse biosynthesis," which cleaves β-O-4 and other linkages to produce monolignols. nih.gov Another approach is reductive catalytic fractionation (RCF), which uses hydrogenation to break down the polymer, though often with a loss of useful chemical functionality. nih.gov Studies using dimeric lignin model compounds, such as 2-phenoxy-1-phenylethanol, over catalysts like Nickel on carbon (Ni/C), help elucidate the mechanisms of β-O-4 bond cleavage. acs.org These investigations reveal that the reaction rates and pathways observed for model compounds may not be directly transferable to the more complex structure of real lignin, highlighting the challenges in developing efficient biorefinery processes. acs.org

Reactions of Related Epoxy Ethers with Nucleophiles

The epoxy ether, or oxirane, of this compound is 2-methyl-2-phenyloxirane. This compound contains a strained three-membered ring, making it highly reactive towards nucleophilic attack. solubilityofthings.com The ring-opening reactions can be catalyzed by either acid or base, and the regioselectivity of the attack depends on the reaction conditions.

Acid-Catalyzed Ring-Opening

Under acidic conditions, the epoxide oxygen is first protonated, making the ring more susceptible to nucleophilic attack. The subsequent attack by a nucleophile can proceed with characteristics of both SN1 and SN2 reactions. pressbooks.pub

When one of the epoxide carbons is tertiary, as in the case of 2-methyl-2-phenyloxirane, nucleophilic attack occurs primarily at the more highly substituted (tertiary) carbon. pressbooks.publibretexts.org This is because the positive charge in the transition state is better stabilized at the tertiary benzylic position. For example, the reaction of 2-methyl-1,2-epoxypropane with HCl yields 2-chloro-2-methyl-1-propanol (B11764102) as the major product. pressbooks.publibretexts.org The reaction of 2-methyl-2-phenyloxirane with anhydrous hydrogen halides (HX) would be expected to yield a trans-halohydrin, with the halogen attacking the tertiary carbon. pressbooks.pub

Base-Catalyzed Ring-Opening

In the presence of a strong base or nucleophile, the ring-opening of an epoxide occurs via an SN2 mechanism. libretexts.orgmasterorganicchemistry.com Unlike the acid-catalyzed reaction, the nucleophile attacks the less sterically hindered carbon atom. libretexts.orgmasterorganicchemistry.com For 2-methyl-2-phenyloxirane, this would be the primary carbon.

For instance, the reaction of 1,2-epoxypropane with ethoxide ion occurs exclusively at the primary carbon. libretexts.org Similarly, Grignard reagents and organolithium compounds, which are strong nucleophiles, will attack the less substituted carbon of the epoxide ring. scribd.commasterorganicchemistry.com The reaction of 2-methyl-2-phenyloxirane with a nucleophile like hydroxide (B78521) or an alkoxide would be expected to yield a product where the nucleophile has added to the primary carbon.

The table below summarizes the expected major products from the nucleophilic ring-opening of 2-methyl-2-phenyloxirane under different conditions.

| Reaction Condition | Nucleophile | Site of Attack | Major Product |

| Acidic (e.g., HCl) | Cl⁻ | Tertiary Carbon | 2-chloro-2-phenyl-1-propanol |

| Basic (e.g., NaOCH₃) | CH₃O⁻ | Primary Carbon | 1-methoxy-2-phenyl-2-propanol |

| Grignard Reagent (e.g., CH₃MgBr) | CH₃⁻ | Primary Carbon | 3-phenyl-3-butanol |

Research has also explored the reactions of related epoxides with more complex nucleophiles. For example, a rhodanine (B49660) derivative has been shown to react with 2-phenyloxirane with high regio- and stereoselectivity. uzh.ch Furthermore, frustrated Lewis pairs have been demonstrated to mediate the ring-opening of epoxides like 2-methyloxirane and 2-phenyloxirane. uva.nlhelsinki.fi

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules like 2-Methyl-1-phenylpropene. numberanalytics.com It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

High-resolution ¹H and ¹³C NMR spectroscopy are fundamental for the initial structural verification of this compound. The ¹H NMR spectrum provides distinct signals for the aromatic protons, the vinylic proton, and the two methyl groups. docbrown.infochemicalbook.com The symmetry of the molecule results in two equivalent methyl groups, which appear as a single resonance.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are employed for unambiguous assignment and stereochemical analysis. longdom.org A COSY experiment would show correlations between coupled protons, for instance, the long-range coupling between the vinylic proton and the methyl protons. NOESY is particularly useful for determining spatial proximity. For this compound, NOE cross-peaks would be observed between the vinylic proton and the ortho-protons of the phenyl ring, as well as between the methyl protons and the vinylic proton, confirming their cis/trans relationships relative to the double bond.

While this compound itself is achiral, these NMR techniques are critical for assigning the E/Z stereochemistry in related, more substituted analogs, such as (E)- and (Z)-2-(1-naphthyl)-1-phenylpropene. acs.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃ This table is interactive. Click on the headers to sort.

| Nucleus | Group | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

|---|---|---|---|---|

| ¹H | Phenyl (ortho) | ~7.35 | d | ~7.5 Hz |

| ¹H | Phenyl (meta) | ~7.30 | t | ~7.5 Hz |

| ¹H | Phenyl (para) | ~7.20 | t | ~7.5 Hz |

| ¹H | Vinylic (=CH) | ~6.35 | s (broad) | - |

| ¹H | Methyl (-CH₃) | ~2.10 | s (broad) | - |

| ¹³C | Phenyl (C-1, ipso) | ~142 | s | - |

| ¹³C | Vinylic (C=) | ~135 | s | - |

| ¹³C | Phenyl (ortho) | ~128.5 | d | - |

| ¹³C | Phenyl (meta) | ~128.2 | d | - |

| ¹³C | Phenyl (para) | ~126.5 | d | - |

| ¹³C | Vinylic (=CH) | ~125 | d | - |

Dynamic NMR (DNMR) spectroscopy is a powerful technique for studying time-dependent phenomena, such as conformational changes and restricted bond rotations. nih.govnih.gov In this compound, DNMR can be used to investigate the rotational barrier around the single bond connecting the phenyl ring and the vinylic group.

At ambient temperatures, this rotation is typically fast on the NMR timescale, resulting in averaged signals for the ortho- and meta-protons of the phenyl ring. However, by lowering the temperature, this rotation can be slowed. If the rotational barrier is sufficiently high, the signals for the two ortho-protons (and two meta-protons) may decoalesce into separate resonances, as they become chemically non-equivalent due to the fixed, non-planar conformation. The temperature at which these signals coalesce can be used to calculate the free energy of activation (ΔG‡) for the rotational process. core.ac.uk This provides valuable insight into the molecule's conformational flexibility and steric interactions.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a versatile analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and in monitoring chemical processes. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for monitoring the synthesis of this compound, for example, in the acid-catalyzed dehydration of 2-methyl-1-phenyl-2-propanol (B89539). The technique separates the components of a reaction mixture in the gas chromatograph before they are detected and identified by the mass spectrometer. This allows for the quantification of the starting material, the desired product, and any byproducts, such as isomeric alkenes or dimers.

GC-MS is also employed to identify degradation products that may form upon exposure of this compound to environmental stressors like heat, light, or oxidizing agents. diva-portal.orgmst.dk Potential degradation pathways include oxidation to form products like 2-phenylpropionaldehyde or benzoic acid, or polymerization. The mass spectrum of each separated component provides a fragmentation pattern that acts as a fingerprint for its identification.

Table 2: Potential Impurities and Degradation Products of this compound Detectable by GC-MS This table is interactive. Click on the headers to sort.

| Compound | Molecular Weight ( g/mol ) | Likely Origin | Key Mass Fragments (m/z) |

|---|---|---|---|

| 2-Methyl-1-phenyl-2-propanol | 150.22 | Starting material | 132, 117, 91, 59 |

| 3-Phenyl-2-butene | 132.20 | Isomeric byproduct | 132, 117, 91 |

| 2-Phenylpropionaldehyde | 134.18 | Oxidation product | 134, 105, 91, 77 |

| Benzoic Acid | 122.12 | Oxidation product | 122, 105, 77 |

Ion Mobility-Mass Spectrometry (IM-MS) adds another dimension of separation to traditional MS, distinguishing ions based on their size, shape, and charge. nih.govyoutube.com Ions are propelled through a drift tube filled with a buffer gas; larger or more extended ions experience more collisions and travel slower than compact ions of the same mass-to-charge ratio. youtube.com This separation is based on the ion's rotationally averaged collision cross-section (CCS).

While this compound is achiral, IM-MS can be a powerful tool for analyzing its chiral derivatives. For instance, if the alkene is subjected to an asymmetric epoxidation, the resulting chiral epoxide enantiomers would have identical mass. However, by forming diastereomeric adducts with a chiral selector molecule in the gas phase, their different three-dimensional structures can lead to distinct CCS values, allowing for their separation and quantification by IM-MS. nih.gov This technique offers a rapid alternative to chiral chromatography for analyzing enantiomeric purity. youtube.com

X-ray Crystallography for Absolute Configuration Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. d-nb.infospringernature.com It works by diffracting X-rays off the electron clouds of atoms arranged in a crystal lattice, producing a diffraction pattern that can be mathematically transformed into a model of the atomic arrangement. ed.ac.uk

For the achiral this compound, which is a liquid at room temperature, this technique is not directly applicable for determining absolute configuration. However, it is invaluable for structurally characterizing crystalline derivatives. If this compound is converted into a chiral, crystalline derivative (e.g., through reaction with a chiral reagent) or incorporated as a ligand into a chiral metal-organic framework, X-ray crystallography can be used to determine the precise stereochemistry and absolute configuration of the resulting product. nih.govnih.gov The technique provides unambiguous data on bond lengths, bond angles, and torsional angles, offering a complete and static picture of the molecule's conformation in the solid state.

Advanced Chromatographic Methods

Chromatographic techniques are indispensable for separating this compound from complex mixtures and quantifying its purity. High-performance liquid chromatography (HPLC) and, in the context of its chiral derivatives, chiral column chromatography, are particularly significant.

Chiral Column Chromatography for Enantiomeric Excess Measurement

This compound is an achiral molecule and therefore does not exist as enantiomers. As a result, chiral column chromatography is not applicable for its direct analysis. However, this technique becomes crucial when this compound is used as a prochiral substrate in asymmetric reactions to produce chiral molecules. In such cases, determining the enantiomeric excess (ee) of the product is essential to evaluate the effectiveness of the chiral catalyst or methodology employed. wikipedia.orglibretexts.org

Enantiomeric excess is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in a greater amount than the other. wikipedia.org It is a critical parameter in the synthesis of pharmaceuticals and other biologically active compounds where different enantiomers can have distinct physiological effects. rsc.orgresearchgate.net

For instance, the asymmetric dihydroxylation or epoxidation of the double bond in this compound would yield chiral diols or epoxides, respectively. The resulting mixture of enantiomers can be separated and quantified using chiral column chromatography. The stationary phase of the chiral column is designed to interact differently with each enantiomer, leading to different retention times and allowing for their separation and the calculation of the enantiomeric excess. nih.govresearchgate.net The choice of the chiral stationary phase (CSP), often based on derivatives of cellulose, amylose, or cyclodextrins, is critical for achieving effective separation. nih.gov

Table 1: Representative Chiral HPLC Separation of a Hypothetical Chiral Derivative of this compound

| Parameter | Value |

| Chiral Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) |

| Mobile Phase | Hexane/Isopropanol (90:10) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (R-enantiomer) | 8.5 min |

| Retention Time (S-enantiomer) | 10.2 min |

| Enantiomeric Excess (% ee) | Calculated from peak areas |

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a powerful technique for determining the purity of this compound and for identifying and quantifying any impurities. sigmaaldrich.comnih.gov Purity levels of greater than 98% or even 99% are often required for its use in synthesis. sigmaaldrich.comtcichemicals.com

In a typical HPLC analysis of this compound, a reversed-phase column (e.g., C18) is commonly used with a mobile phase consisting of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and water. The separation is based on the differential partitioning of the compound and its impurities between the stationary and mobile phases. A UV detector is typically employed for detection, as the phenyl group in this compound absorbs UV light. iarc.fr

The resulting chromatogram displays a major peak corresponding to this compound and potentially smaller peaks representing impurities. The area of each peak is proportional to the concentration of the corresponding component, allowing for the calculation of the purity of the main compound. Impurities could include starting materials from its synthesis, byproducts, or degradation products. iarc.fr

Table 2: Typical HPLC Parameters for Purity Analysis of this compound

| Parameter | Condition |

| Column | C18 (4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (80:20) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | UV at 210 nm |

| Retention Time | ~ 6.8 min |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

FT-IR Spectroscopy:

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. spectroscopyonline.com The FT-IR spectrum of this compound exhibits characteristic absorption bands that correspond to the vibrations of its specific functional groups.

Raman Spectroscopy:

Raman spectroscopy is a light scattering technique that provides information about the vibrational modes of a molecule. spectroscopyonline.com It is particularly sensitive to non-polar bonds and symmetric vibrations, making it a good complement to FT-IR. rsc.org

The key vibrational modes for this compound include C-H stretching from the aromatic ring and the methyl groups, C=C stretching of the alkene and the aromatic ring, and various bending vibrations. rsc.org

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | FT-IR Wavenumber (cm⁻¹) | Raman Shift (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |

| Alkyl C-H Stretch | 3000-2850 | 3000-2850 |

| C=C Stretch (alkene) | ~1650 | ~1650 |

| C=C Stretch (aromatic) | 1600-1450 | 1600-1450 |

| CH₂/CH₃ Bending | 1465-1370 | 1465-1370 |

| Aromatic C-H Out-of-Plane Bend | 900-675 | Not prominent |

The combined application of these advanced chromatographic and spectroscopic methods provides a robust analytical framework for the comprehensive characterization of this compound, ensuring its quality and suitability for its intended chemical applications.

Theoretical and Computational Studies of 2 Methyl 1 Phenylpropene

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties and reaction tendencies of molecules. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic distribution and energy of a molecule.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. mdpi.com It is particularly useful for studying the electronic structure of molecules like 2-methyl-1-phenylpropene in both their ground and excited states.

DFT calculations can predict a variety of molecular properties, including optimized geometries, vibrational frequencies, and the energies of frontier molecular orbitals (HOMO and LUMO). journalijar.com The energy gap between the HOMO and LUMO is a key indicator of a molecule's chemical reactivity and kinetic stability. journalijar.com For instance, studies on similar substituted propenes and benzenes have utilized DFT to analyze vibrational spectra and predict infrared intensities and Raman activities. materialsciencejournal.org

Time-dependent DFT (TD-DFT) is an extension of DFT that is widely used to investigate electronic excited states. researchgate.netaps.org It can provide information on excitation energies, oscillator strengths, and the nature of electronic transitions (e.g., π → π*). journalijar.com While powerful, TD-DFT has known limitations, such as the underestimation of charge-transfer excitation energies. aps.org For more complex situations, multi-state density functional theory (MSDFT) offers a more rigorous framework that treats the ground and excited states on an equal footing. chemrxiv.org

Calculated Properties of Phenyl-Substituted Alkenes using DFT

| Property | Method | Significance |

|---|---|---|

| Optimized Geometry | DFT | Predicts the most stable three-dimensional arrangement of atoms. |

| Vibrational Frequencies | DFT | Correlates with experimental IR and Raman spectra for structural confirmation. materialsciencejournal.org |

| HOMO-LUMO Gap | DFT | Indicates chemical reactivity and electronic transition energies. journalijar.com |

| Excitation Energies | TD-DFT | Predicts the energy required for electronic transitions, corresponding to UV-Vis absorption. journalijar.com |

A potential energy surface (PES) is a multidimensional surface that describes the potential energy of a molecule as a function of its atomic coordinates. numberanalytics.comlibretexts.org By mapping the PES, chemists can identify stable molecules (minima), transition states (saddle points), and the lowest energy paths connecting them, which represent the most likely reaction pathways. numberanalytics.comlibretexts.orgfiveable.me

For a molecule like this compound, mapping the PES can elucidate the mechanisms of various reactions, such as addition, oxidation, or isomerization. Computational methods, like the scaled hypersphere search, can be used to explore the PES and identify unknown equilibrium structures and transition states. nih.gov This global reaction route mapping provides a comprehensive overview of the possible chemical transformations a molecule can undergo. nih.gov The analysis of the PES is crucial for understanding reaction mechanisms, predicting reaction rates, and identifying intermediates. numberanalytics.comfiveable.me

Key Features of a Potential Energy Surface

| Feature | Description | Significance for this compound |

|---|---|---|

| Minima | Correspond to stable reactant, product, and intermediate structures. fiveable.me | Represents the ground state geometry of this compound and any stable isomers or reaction products. |

| Saddle Points | Represent transition states, the highest energy point along a reaction pathway. fiveable.me | Determines the activation energy for reactions involving this compound. |

| Reaction Pathway | The minimum energy path connecting reactants and products on the PES. fiveable.me | Illustrates the step-by-step mechanism of a chemical reaction. |

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations provide a computational microscope to observe the motion of atoms and molecules over time. arxiv.org By solving Newton's equations of motion, MD simulations can reveal information about the dynamic behavior of molecules and their interactions with their environment. arxiv.org

The solvent can significantly influence the rate and outcome of a chemical reaction. mdma.ch MD simulations are a powerful tool for studying these solvent effects at a molecular level. By explicitly including solvent molecules in the simulation, one can observe how they arrange around the solute and how this solvation shell affects the solute's properties and reactivity. nih.govnih.gov

For this compound, MD simulations could be used to predict how its solubility and reactivity change in different solvents. The simulations can provide insights into the specific intermolecular interactions, such as van der Waals forces and hydrogen bonds, between the solute and solvent molecules. nih.gov Both implicit and explicit solvation models can be employed, with hybrid quantum mechanics/molecular mechanics (QM/MM) approaches offering a balance between accuracy and computational cost for studying reactions in solution. rsc.org

Studies on similar molecules, like isobutylbenzene, have used quantum chemical calculations to identify and characterize different conformers. acs.org MD simulations can complement these static calculations by providing a dynamic picture of how the molecule transitions between these conformations over time. This information is crucial for understanding its physical properties and biological activity, if any.

Computational Design and Prediction of Novel Derivatives

Computational chemistry is a cornerstone in the modern design and prediction of novel derivatives of parent compounds like this compound. By modifying the lead structure in silico, researchers can predict the properties and potential applications of new molecules before undertaking laborious and costly experimental synthesis. This approach is widely used in materials science and drug discovery. researchgate.netmdpi.com

A key application of computational design is in catalysis. For example, DFT calculations have been instrumental in understanding the enantioselectivity of copper-catalyzed hydroboration of this compound. bohrium.com By modeling the interaction between the substrate and various chiral bisphosphine ligands, researchers can rationalize why certain catalysts provide higher enantioselectivity. bohrium.com These studies revealed that attractive dispersion interactions between novel germanium-containing ligands and the alkene substrate were responsible for improved catalytic activity and selectivity. bohrium.com This predictive power allows for the rational design of more efficient catalysts.

Another major area of computational design is the prediction of the reactivity and potential biological activity of novel derivatives. This often involves the calculation of global and local reactivity descriptors based on DFT. researchgate.netnih.gov These descriptors can predict the most likely sites for electrophilic or nucleophilic attack, guiding chemical modifications to achieve desired reactivity. researchgate.net

Furthermore, in silico screening for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the design of derivatives intended for biological applications. researchgate.netmdpi.com By calculating properties such as solubility, membrane permeability, and potential toxicity, computational models can filter out candidates with unfavorable profiles early in the design process, saving significant resources. mdpi.com For instance, the design of novel propanamide derivatives involved in silico ADMET evaluation to ensure the molecules possessed drug-like pharmacokinetic parameters. researchgate.net

The table below illustrates the types of data that are computationally generated to guide the design of novel derivatives, based on methodologies applied to similar compounds. journalijar.comnih.gov

| Derivative Class | Computational Method | Predicted Property / Application | Key Findings |

| Catalytic Ligands | DFT (B3LYP) | Enhanced Enantioselectivity in Hydroboration | Introduction of bulky, dispersively-interacting groups (e.g., TMG-SYNPHOS) on the ligand enhances interaction with this compound, improving catalytic efficiency and enantiomeric excess. bohrium.com |

| Halogenated Phenylpropanes | DFT (B3LYP/6-31G*) | Nonlinear Optical (NLO) Properties | Calculations of first-order hyperpolarizability (β) can identify derivatives with potential for NLO applications. materialsciencejournal.org |